4-Bromo-1-chloro-2-fluorobenzene

Overview

Description

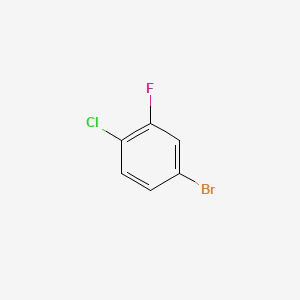

4-Bromo-1-chloro-2-fluorobenzene (CAS RN: 60811-18-9) is a halogenated aromatic compound with the molecular formula C₆H₃BrClF and a molecular weight of 209.44 g/mol . Its structure features bromine, chlorine, and fluorine substituents at the 4-, 1-, and 2-positions of the benzene ring, respectively (Figure 1). This compound is commercially available with purities exceeding 97.0% (GC) and is commonly used in organic synthesis, particularly in cross-coupling reactions and as a building block for pharmaceuticals . Key physical properties include a density of 1.71 g/cm³, a boiling point of 62–64°C (at 9 mmHg), and a refractive index of 1.555 .

Preparation Methods

Diazotization-Bromination (Sandmeyer Reaction)

The Sandmeyer reaction is the most widely reported method for synthesizing 4-bromo-1-chloro-2-fluorobenzene. This two-stage process involves diazotization of a substituted aniline followed by bromination using cuprous bromide (CuBr).

Reaction Protocol

Diazotization :

- Starting Material : 2-Chloro-4-fluoroaniline is dissolved in hydrobromic acid (HBr) and cooled to -10°C.

- Diazotizing Agent : Sodium nitrite (NaNO₂, 1.0–1.1 equivalents) is added dropwise to generate the diazonium salt.

- Conditions : The mixture is stirred at -10°C for 30 minutes to ensure complete diazotization.

Bromination :

- Brominating Agent : Freshly prepared CuBr (1.0–1.2 equivalents) in HBr is added to the diazonium salt solution.

- Temperature : The reaction is initially maintained at -10°C, then gradually warmed to 55°C over 20 minutes.

- Workup : The crude product is extracted with ethyl acetate, washed with brine, dried (Na₂SO₄), and purified via column chromatography (5% ethyl acetate/petroleum ether).

Grignard-Mediated Coupling

A less conventional but efficient approach involves Grignard reagent formation followed by nucleophilic substitution. This method is highlighted in a patent by Ambeed.

Reaction Steps

Grignard Reagent Preparation :

Nucleophilic Substitution :

Advantages and Limitations

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Sandmeyer Reaction | 70–85% | Aqueous HBr, -10°C to 55°C | Cost-effective, scalable | Requires hazardous HBr handling |

| Grignard Coupling | 50–82% | Anhydrous, -50°C to 25°C | High functional group tolerance | Sensitive to moisture, high catalyst use |

| Multi-Step Halogenation | ~30% | Sequential nitration/reduction | Adaptable to diverse substrates | Low overall yield, lengthy procedure |

Mechanistic Insights

Sandmeyer Reaction Mechanism

- Diazotization :

$$

\text{Ar-NH}2 + \text{NaNO}2 + 2\text{HBr} \rightarrow \text{Ar-N}2^+\text{Br}^- + \text{NaBr} + 2\text{H}2\text{O}

$$ - Bromination :

$$

\text{Ar-N}2^+\text{Br}^- + \text{CuBr} \rightarrow \text{Ar-Br} + \text{N}2 \uparrow + \text{Cu}^+

$$

Grignard Pathway

- Formation of Aryl Magnesium Complex :

$$

\text{Ar-Br} + \text{i-PrMgCl} \rightarrow \text{Ar-MgCl} + \text{i-PrBr}

$$ - Nucleophilic Attack : The Mg-bound aryl group displaces chloride from the electrophile.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-chloro-2-fluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the halogen atoms can be replaced by other electrophiles.

Nucleophilic Substitution: The halogen atoms in this compound can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and other electrophiles.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions to facilitate nucleophilic substitution reactions.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

4-Bromo-1-chloro-2-fluorobenzene is utilized as an intermediate in the synthesis of various pharmaceutical compounds. One notable application is its role in the preparation of dapagliflozin, a medication used for managing type 2 diabetes mellitus. The compound acts as a precursor in the synthesis pathway, facilitating the formation of biologically active molecules through a series of chemical reactions .

Case Study: Dapagliflozin Synthesis

- Process Overview : The synthesis involves reacting this compound with other reagents to produce dapagliflozin. The specific reaction conditions and reagents used can significantly affect yield and purity.

- Yield : The reported yield of dapagliflozin from this intermediate is approximately 95% when optimized conditions are applied .

Agrochemical Applications

In agrochemistry, this compound serves as an important building block for the development of herbicides and pesticides. Its halogenated nature enhances biological activity and stability, making it suitable for various formulations.

Case Study: Herbicide Development

- Reactivity : The compound's reactivity allows it to participate in nucleophilic substitution reactions, which are pivotal in creating herbicides that target specific plant enzymes.

- Market Impact : The inclusion of such intermediates has been shown to improve the efficacy of herbicides, leading to better crop yields and reduced environmental impact .

Chemical Research Applications

This compound is also employed in chemical research for developing new materials and studying reaction mechanisms. Its ability to undergo electrophilic aromatic substitution makes it a valuable substrate for synthesizing diverse organic compounds.

Research Case Study

- Material Science : Researchers have explored its use in synthesizing novel polymers and conducting studies on the electronic properties of halogenated compounds.

- Mechanistic Studies : The compound has been utilized to investigate reaction pathways involving halogenation, providing insights into the stability and reactivity of substituted benzene derivatives .

Analytical Chemistry Applications

In analytical chemistry, this compound can serve as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses. Its distinct mass spectral features allow for accurate quantification of volatile organic compounds in various samples.

Application Insights

- Internal Standardization : By using this compound as an internal standard, analysts can improve the reliability of their quantitative results when measuring complex mixtures.

- Environmental Monitoring : It is particularly useful in monitoring environmental pollutants due to its stability and detectability .

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-2-fluorobenzene involves its participation in electrophilic aromatic substitution reactions. In these reactions, the compound undergoes a two-step mechanism:

Comparison with Similar Compounds

Positional Isomers

Positional isomers of 4-bromo-1-chloro-2-fluorobenzene differ in the arrangement of halogen substituents, leading to distinct physicochemical and reactivity profiles:

Key Differences :

- Reactivity : The electron-withdrawing fluorine at the 2-position in the target compound enhances electrophilic substitution at the para position relative to bromine, making it more reactive in Suzuki-Miyaura couplings compared to isomers with fluorine at the 4-position .

- Physical Properties : The boiling point of the target compound is well-documented, whereas data for isomers like 1-bromo-2-chloro-4-fluorobenzene remain scarce .

Functional Group Analogs

Compounds with additional functional groups exhibit altered polarity and reactivity:

Key Differences :

- Polarity: The carboxylic acid derivative (253.45 g/mol) is significantly more polar due to the -COOH group, enabling solubility in aqueous bases, unlike the nonpolar parent compound .

- Cost : Functionalized analogs like 4-bromo-2-chloro-6-fluorobenzoic acid are 4.8x more expensive than the target compound, reflecting synthetic complexity .

Biological Activity

4-Bromo-1-chloro-2-fluorobenzene is an aromatic halogenated compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article presents a comprehensive review of the biological activity of this compound, including its toxicological properties, potential therapeutic uses, and environmental impact.

- Chemical Formula : C6H3BrClF

- Molecular Weight : 197.45 g/mol

- CAS Number : Not specified in the results but can be found in chemical databases.

Acute Toxicity

Irritation and Sensitization

The compound may cause irritation to the skin and eyes. Safety data sheets indicate that exposure can lead to symptoms such as redness, itching, and pain upon contact with skin or eyes . Inhalation exposure may also result in respiratory irritation .

Potential Therapeutic Applications

Halogenated compounds have been explored for their potential therapeutic applications, particularly in drug development. The presence of bromine and chlorine atoms can enhance the lipophilicity of compounds, which may improve their bioavailability and efficacy as pharmaceuticals . While direct evidence for this compound's therapeutic effects is scarce, its structural analogs have been investigated for roles in cancer treatment and anti-inflammatory therapies.

Ecotoxicity

The ecological effects of halogenated compounds are a growing concern due to their persistence and potential bioaccumulation in aquatic environments. Safety data indicates that this compound may cause long-lasting harmful effects to aquatic life .

Study on Related Compounds

A study examining the toxicity of 1-bromo-4-fluorobenzene provided insights into the biological activity of halogenated benzene derivatives. Rats exposed to high concentrations exhibited symptoms such as tremors and weight loss, highlighting the potential risks associated with exposure to similar compounds .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-bromo-1-chloro-2-fluorobenzene in laboratory settings?

- Methodological Answer: Safe handling requires:

- Closed systems or local exhaust ventilation to minimize vapor exposure .

- Personal Protective Equipment (PPE): Respirators for vapor protection, chemical-resistant gloves (e.g., nitrile), safety goggles, and full-body protective clothing .

- Storage: Avoid long-term storage due to potential degradation; use airtight containers in cool, well-ventilated areas .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .

Q. How can researchers design a synthesis route for this compound derivatives?

- Methodological Answer:

- Core Strategy: Use Suzuki-Miyaura coupling with arylboronic acids to form biphenyl intermediates, as demonstrated in the synthesis of phenanthridines and IKK2 inhibitors .

- Key Considerations:

- Optimize catalyst systems (e.g., Pd(PPh₃)₄) and reaction temperatures (typically 80–100°C).

- Monitor reaction progress via GC-MS or HPLC to ensure purity (>97% by GC, as per industrial standards) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported purity data for this compound (e.g., 95% vs. >97%)?

- Methodological Answer:

- Analytical Validation: Cross-validate using gas chromatography (GC) and high-performance liquid chromatography (HPLC) to confirm purity thresholds .

- Batch Analysis: Compare multiple commercial batches (e.g., TCI America vs. Sigma-Aldrich) to identify supplier-specific variability .

- Contamination Checks: Use FT-IR or NMR to detect trace impurities (e.g., residual solvents or halogenated byproducts) .

Q. What experimental strategies optimize regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer:

- Directed Metalation: Exploit the ortho-directing effect of fluorine to control substitution patterns. For example, use LDA (lithium diisopropylamide) to deprotonate positions adjacent to fluorine .

- Catalyst Screening: Test Pd/NHC (N-heterocyclic carbene) catalysts for enhanced selectivity in Suzuki couplings .

- Kinetic Studies: Monitor reaction intermediates via in situ NMR to adjust reaction time and temperature .

Q. How should researchers address discrepancies in spectral data (e.g., NMR, MS) for synthesized derivatives of this compound?

- Methodological Answer:

- Reference Standards: Compare with authentic samples from authoritative databases (e.g., PubChem, EPA DSSTox) .

- Isotopic Pattern Analysis: Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and distinguish isomers .

- Collaborative Verification: Share raw data with independent labs to rule out instrumentation errors .

Q. What are best practices for scaling up reactions involving this compound while maintaining safety and yield?

- Methodological Answer:

- Process Safety: Conduct DSC (Differential Scanning Calorimetry) to assess thermal stability and mitigate explosion risks during scale-up .

- Solvent Optimization: Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify purification .

- Continuous Flow Systems: Implement microreactors to enhance heat transfer and reduce hazardous intermediate accumulation .

Properties

IUPAC Name |

4-bromo-1-chloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYWDGVTLKNTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369206 | |

| Record name | 4-Bromo-1-chloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60811-18-9 | |

| Record name | 4-Bromo-1-chloro-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60811-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-chloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.